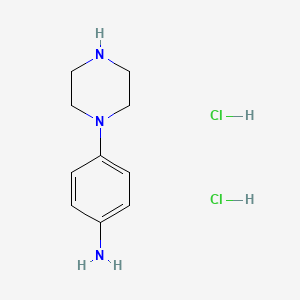

4-Piperazinoaniline dihydrochloride

描述

Contextualizing Piperazine-Containing Scaffolds in Chemical Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in drug discovery and development. uq.edu.auuni.lu Its prevalence stems from a unique combination of physicochemical properties. The presence of two basic nitrogen atoms often enhances the aqueous solubility of molecules, a critical factor for drug delivery and bioavailability. Furthermore, the piperazine moiety can be readily functionalized at its nitrogen atoms, allowing for the facile introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. uq.edu.au

This structural versatility has led to the incorporation of the piperazine scaffold into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antimicrobial agents. uni.luresearchgate.netnih.gov The conformational flexibility of the piperazine ring also allows it to act as a linker between different pharmacophores or to orient functional groups for optimal interaction with biological targets.

Research Trajectories and Contemporary Relevance of Substituted Anilines

Anilines, or aminobenzenes, and their substituted derivatives represent another cornerstone of synthetic and medicinal chemistry. The amino group on the aromatic ring is a versatile functional handle, enabling a wide range of chemical transformations. benthamscience.com In drug design, the aniline (B41778) moiety can serve as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. uogqueensmcf.com

Contemporary research continues to explore the vast chemical space of substituted anilines to fine-tune the electronic and steric properties of molecules. The nature and position of substituents on the aniline ring can profoundly influence a compound's reactivity, lipophilicity, and metabolic stability. For instance, the introduction of specific groups can direct further chemical reactions or modulate the basicity of the amino group, which can be critical for receptor binding and pharmacokinetic properties. The strategic use of substituted anilines remains a key strategy in the optimization of lead compounds in drug discovery programs.

The convergence of the piperazine scaffold and the substituted aniline moiety in 4-Piperazinoaniline dihydrochloride (B599025) presents a molecule with inherent potential as a versatile building block in the synthesis of more complex and potentially bioactive compounds. The following sections will explore the known chemical properties and applications of this specific dihydrochloride salt.

Chemical Profile of 4-Piperazinoaniline Dihydrochloride

| Property | Value | Source |

| CAS Number | 1185303-28-9 | |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | |

| Molecular Weight | 250.17 g/mol | N/A |

Research Applications and Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its bifunctional nature, possessing a primary aromatic amine and a secondary amine within the piperazine ring, allows for sequential and selective reactions to build more complex molecular architectures.

One of the notable applications of this compound is in the synthesis of kinase inhibitors. For example, it is a key starting material in the preparation of various substituted quinazoline (B50416) derivatives. These derivatives have been investigated for their potential as anticancer agents by targeting specific cellular signaling pathways. The synthesis typically involves the reaction of the aniline nitrogen of 4-piperazinoaniline with a suitable quinazoline precursor.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-piperazin-1-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLLWMDOKXNNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Piperazinoaniline Dihydrochloride

Established Synthetic Pathways and Chemical Transformations

The preparation of 4-piperazinoaniline typically involves a multi-step process, with the key transformation being the formation of the carbon-nitrogen bond between the piperazine (B1678402) ring and the aniline (B41778) precursor. Two prominent methods for achieving this are the Buchwald-Hartwig amination and classical nucleophilic aromatic substitution followed by reduction.

A common route involves the reaction of a protected or unprotected piperazine with a suitable 4-substituted aniline precursor. One such pathway begins with the N-arylation of piperazine with an aryl halide bearing a nitro group, such as 1-chloro-4-nitrobenzene. This reaction is often carried out in the presence of a base. The resulting intermediate, 1-(4-nitrophenyl)piperazine, is then subjected to a reduction step to convert the nitro group to an amine. google.comcore.ac.uk Common reducing agents for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) or metals such as tin or iron in acidic media. researchgate.net

The Buchwald-Hartwig amination offers a more modern and versatile approach to the synthesis of N-arylpiperazines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org In the context of 4-piperazinoaniline synthesis, this could involve the coupling of piperazine with a 4-haloaniline derivative. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development. libretexts.org A patent describes a method for synthesizing a related compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine, utilizing a Buchwald-Hartwig coupling reaction. patsnap.com

Finally, to obtain the dihydrochloride (B599025) salt, the synthesized 4-piperazinoaniline free base is treated with two equivalents of hydrochloric acid in a suitable solvent, leading to the precipitation of the desired product.

Table 1: Comparison of Established Synthetic Pathways

| Method | Key Reaction | Starting Materials | Reagents | Advantages | Disadvantages |

| Classical N-Arylation and Reduction | Nucleophilic Aromatic Substitution, Nitro Group Reduction | Piperazine, 1-Chloro-4-nitrobenzene | Base (e.g., N,N-Diisopropylethylamine), Reducing agent (e.g., Pd/C, H₂) google.com | Readily available starting materials, well-established procedures. | May require harsh reaction conditions, potential for side reactions. |

| Buchwald-Hartwig Amination | Palladium-Catalyzed Cross-Coupling | Piperazine, 4-Haloaniline derivative | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., t-BuXPhos), Base (e.g., Cs₂CO₃) nih.gov | High functional group tolerance, generally milder conditions, high yields. nih.gov | Cost of palladium catalyst and ligands, sensitivity to air and moisture in some cases. |

Novel Approaches in the Derivatization of Piperazinoaniline Cores

Recent advancements in synthetic chemistry have provided novel methods for the derivatization of the piperazinoaniline core, enabling the synthesis of a diverse range of analogues for various applications. These approaches often focus on modifying the aniline or piperazine nitrogen atoms.

One area of innovation involves the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govmdpi.com The split-Ugi reaction, a modification of the Ugi four-component reaction, has been successfully applied to piperazine, allowing for the regioselective desymmetrization of the piperazine core by introducing different substituents on each nitrogen atom in a single step. nih.gov This strategy could be adapted to synthesize derivatives of 4-piperazinoaniline with diverse functionalities.

Furthermore, derivatization of the primary amino group of 4-piperazinoaniline opens up a plethora of synthetic possibilities. For instance, N-(4-aminophenyl)piperidine, a structurally similar compound, has been utilized as a derivatization agent to improve the detection and separation of organic acids in analytical chemistry. rowan.edunsf.gov This highlights the potential of the 4-aminophenylpiperazine moiety to be incorporated into larger molecules to modulate their physicochemical properties. The amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and formation of Schiff bases, providing access to a vast chemical space of derivatives.

Green Chemistry Principles in the Synthesis of Related Amino-Piperazines

The principles of green chemistry are increasingly being integrated into the synthesis of piperazine-containing compounds to minimize environmental impact and enhance sustainability. journaljpri.com These strategies focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgnih.gov The application of microwave irradiation has been reported for the synthesis of sterically hindered N-arylpiperazines, demonstrating its utility in overcoming the challenges associated with these reactions. acs.org This technique can be particularly beneficial for the N-arylation step in the synthesis of 4-piperazinoaniline.

The use of greener solvents is another key aspect of sustainable synthesis. Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. For instance, solvent-free conditions have been explored for the Buchwald-Hartwig amination of piperazine, demonstrating the feasibility of conducting these reactions in a more eco-friendly manner. nih.gov

Multicomponent reactions, as mentioned earlier, are inherently green as they often proceed with high atom economy and reduce the number of synthetic steps and purification procedures. nih.govmdpi.com The development of one-pot syntheses for piperazine derivatives also aligns with green chemistry principles by minimizing waste and energy consumption. For example, a one-pot synthesis of 1-(4-methoxyphenyl) piperazine from diethanolamine has been reported, avoiding the isolation of a carcinogenic intermediate. core.ac.uk

Table 2: Application of Green Chemistry Principles in Piperazine Synthesis

| Green Chemistry Principle | Application in Piperazine Synthesis | Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis of N-arylpiperazines. acs.orgijrpr.com | Reduced reaction times, higher yields, lower energy consumption. nih.gov |

| Use of Safer Solvents and Reaction Conditions | Solvent-free Buchwald-Hartwig amination. nih.gov | Reduced solvent waste, improved safety profile. |

| Atom Economy and Waste Reduction | Multicomponent reactions (e.g., split-Ugi reaction) for piperazine derivatization. nih.gov | Fewer synthetic steps, less waste, increased efficiency. |

| Catalysis | Use of efficient catalysts like palladium in Buchwald-Hartwig amination. wikipedia.org | Lower energy requirements, higher selectivity, reduced byproducts. |

Computational and Theoretical Investigations of 4 Piperazinoaniline Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For compounds related to 4-Piperazinoaniline, such as 1-phenylpiperazin-1,4-diium nitrate monohydrate and aryl sulfonyl piperazine (B1678402) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G**, 6-31G(d,p)) have been utilized to optimize molecular geometry and analyze electronic properties. jddtonline.info

These calculations provide valuable information about the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. jddtonline.info A smaller energy gap suggests higher reactivity. The MEP map helps in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions. jddtonline.info

For instance, in the study of aryl sulfonyl piperazine derivatives, the MEP analysis revealed that negative electrostatic potentials are localized on the sulfamide function, while positive potentials are found on the hydrogen atoms. jddtonline.info Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within the molecule. jddtonline.info

Table 1: Representative Quantum Chemical Calculation Data for a Phenylpiperazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Method/Basis Set | B3LYP-D/6-311++G** | |

| Lowest Energy (in water) | -30957 eV |

| Dipole Moment (in gas) | 10.222 D | |

This data is for 1-phenylpiperazin-1,4-diium nitrate monohydrate, a related phenylpiperazine derivative.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for the conformational analysis of flexible molecules like those containing a piperazine ring, which can adopt various conformations such as chair, boat, and twist-boat. Understanding the preferred conformation is essential as it can significantly influence the molecule's interaction with biological targets.

Such simulations can reveal stable conformations, the energetics of conformational changes, and the role of solvent in stabilizing different conformations. This information is invaluable for understanding how the molecule might bind to a receptor and for guiding the design of new derivatives with improved activity.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds and to establish Structure-Activity Relationships (SAR). SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce toxicity. nih.gov For arylpiperazine derivatives, various in silico approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to understand their interactions with biological targets and to predict their activity. nih.govmdpi.com

Molecular docking studies are used to predict the preferred binding mode of a ligand to a receptor. For example, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor have identified key binding site residues and the importance of hydrogen bonds and electrostatic forces in the binding mechanism. rsc.org Similarly, docking studies of other arylpiperazine derivatives have helped in rationalizing their anticancer and anti-inflammatory activities. nih.govnih.gov

SAR studies on arylpiperazine derivatives have revealed important structural features for their biological activity. For instance, substitutions on the phenyl ring can significantly modulate the activity. mdpi.com In some cases, ortho-substituted phenyl groups have been shown to lead to moderate to strong cytotoxic activities against certain cancer cell lines. mdpi.com These in silico predictions and SAR insights are instrumental in the rational design of new, more potent, and selective therapeutic agents. mdpi.com

Molecular Interactions and Recognition Studies in Vitro Focus

Ligand Design Principles Based on the Piperazinoaniline Moiety

The 4-piperazinoaniline moiety serves as a privileged structure in medicinal chemistry, forming the backbone for a variety of ligands designed to interact with biological targets. The design principles for ligands based on this moiety often revolve around the structural and electronic characteristics of the piperazine (B1678402) and aniline (B41778) rings.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile scaffold. Its nitrogen atoms can act as hydrogen bond acceptors and can be substituted to modulate the ligand's steric bulk, lipophilicity, and basicity. The chair and boat conformations of the piperazine ring allow for specific spatial arrangements of substituents, which is crucial for optimizing interactions with the binding pockets of receptors.

The aniline portion of the molecule provides an aromatic system that can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions. The amino group on the aniline ring is a key functional group that can act as a hydrogen bond donor. Its position and electronic environment can be fine-tuned by introducing substituents on the aromatic ring.

Systematic structural modifications are a common strategy in ligand design. For instance, in the development of ligands for the 5-HT7 receptor, researchers have systematically altered the pyrimidine (B1678525) core attached to a piperazine ring and varied the substituents on the terminal aromatic ring to elucidate structure-activity relationships (SAR). These studies have shown that even subtle changes, such as the substitution pattern on the aromatic ring or the nature of the heterocyclic core, can significantly impact binding affinity and selectivity. The goal of such modifications is to map the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular recognition by the target receptor.

Receptor Binding Studies with Analogues of 4-Piperazinoaniline Dihydrochloride (B599025)

The interaction of 4-piperazinoaniline analogues with various receptors has been extensively studied using in vitro binding assays. These studies are crucial for determining the affinity and selectivity of these compounds, providing insights into their potential pharmacological profiles.

Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor. In these assays, a radiolabeled form of a ligand with known high affinity for the receptor is used to label the binding sites. The ability of an unlabeled compound, such as an analogue of 4-piperazinoaniline, to displace the radioligand is then measured.

For example, in the study of radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) for sigma receptor imaging, the binding of [¹²⁵I]-labeled analogues was characterized in rat brain membranes. These studies revealed a single population of binding sites with high affinity. The dissociation constant (Kd), which is a measure of the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), which represents the density of receptors in the tissue, were determined. For one promising analogue, [¹²⁵I]4a, the Kd was found to be 1.86 ± 0.34 nM with a Bmax of 205 ± 28.9 fmol/mg protein. Another analogue, [¹²⁵I]4b, exhibited a Kd of 3.30 ± 0.51 nM and a Bmax of 231.5 ± 13.8 fmol/mg protein.

Similarly, in the development of selective σ₁ receptor radioligands, a hybrid structure of known ligands was used to create novel N-1-allyl-N´-4-phenethylpiperazine analogues. The radiolabeled version of a promising analogue, [¹²⁵I]E-1, was found to selectively label σ₁ receptors in mouse brain homogenates with a Kd of 3.79 nM and a Bmax of 599 fmol/mg protein. These data are critical for identifying potent and selective ligands for further in vivo studies.

Table 1: Radioligand Binding Assay Data for Piperazine Analogues

| Compound | Radioligand | Tissue | Receptor | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|---|---|---|

| [¹²⁵I]4a | [¹²⁵I]4a | Rat Brain Membranes | Sigma | 1.86 ± 0.34 | 205 ± 28.9 |

| [¹²⁵I]4b | [¹²⁵I]4b | Rat Brain Membranes | Sigma | 3.30 ± 0.51 | 231.5 ± 13.8 |

Competition binding assays are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radioligand for binding. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value can be converted to an inhibition constant (Ki), which is a more direct measure of affinity.

In studies of iodinated derivatives of piperazine as potential sigma receptor ligands, competition binding studies were performed using various radioligands to assess the affinity and selectivity of the new compounds. For instance, the ortho-iodo analogue 4a displayed a high affinity for sigma receptors with an IC₅₀ of 7.1 nM.

Further research on arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives identified compounds with high affinity and selectivity for σ₁ receptors over σ₂ receptors. One such compound, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative, exhibited a Ki of 0.96 ± 0.05 nM for the σ₁ receptor and a 96-fold selectivity over the σ₂ receptor (Kiσ₂ = 91.8 ± 8.1 nM).

In the evaluation of N-phenylpiperazine analogues as selective D₃ dopamine (B1211576) receptor ligands, a series of compounds were tested for their ability to displace a radioligand from human D₂ and D₃ receptors. The 4-thiophene-3-yl-benzamide N-phenylpiperazine analogues showed high affinity for the D₃ receptor, with Ki values ranging from 1.4 to 43 nM, and exhibited significant selectivity over the D₂ receptor (67 to 1831-fold).

Table 2: Competition Binding Assay Data for Piperazine Analogues

| Compound | Target Receptor | Ki (nM) | Selectivity |

|---|---|---|---|

| 4a | Sigma | 7.1 (IC₅₀) | - |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | 0.96 ± 0.05 | 96-fold vs σ₂ |

| 4-thiophene-3-yl-benzamide N-phenylpiperazine analogues | D₃ | 1.4 - 43 | 67 - 1831-fold vs D₂ |

| E-1 | σ₁ | 15 (apparent affinity) | 84-fold vs σ₂ |

Chelation Chemistry and Metal Ion Complexation

While direct studies on the chelation of 4-piperazinoaniline dihydrochloride are not extensively reported in the reviewed literature, the principles of chelation and the behavior of related N-heterocyclic ligands provide a strong basis for understanding its potential interactions with metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a ring structure.

The 4-piperazinoaniline structure possesses multiple potential coordination sites for transition metals, including the two nitrogen atoms of the piperazine ring and the nitrogen atom of the aniline group. The presence of multiple donor atoms allows it to act as a chelating agent, forming stable complexes with various metal ions.

The synthesis of transition metal complexes with ligands structurally similar to 4-piperazinoaniline, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been reported. In these studies, the ligand was found to coordinate to metal ions like Ni(II), Cu(II), Zn(II), and Cd(II) through its nitrogen and sulfur atoms, forming stable chelate rings. The coordination of the metal ion was confirmed by spectroscopic techniques such as FTIR and NMR. For instance, the disappearance of the S-H stretching band and shifts in the C=N and NH₂ stretching frequencies in the IR spectra of the complexes compared to the free ligand provided evidence of coordination.

Similarly, piperazine itself and its derivatives are well-known to form complexes with transition metals. The piperazine ring can adopt different conformations to accommodate the geometric preferences of the metal ion, leading to the formation of various coordination geometries, such as tetrahedral, square planar, or octahedral. The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. It explains how the interaction between the metal ion's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the nature of the ligand, the metal ion, and its oxidation state. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting.

For a hypothetical complex of 4-piperazinoaniline with a transition metal, the nitrogen donor atoms would create a ligand field around the metal ion. The strength of this field would influence the electronic properties of the complex, such as its color and magnetic properties. For example, a strong field ligand would cause a large Δ, favoring a low-spin electronic configuration where electrons pair up in the lower energy d-orbitals. Conversely, a weak field ligand would result in a small Δ and a high-spin configuration with a maximum number of unpaired electrons.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) |

| [¹²⁵I]4a |

| [¹²⁵I]4b |

| N-1-allyl-N´-4-phenethylpiperazine |

| [¹²⁵I]E-1 |

| 4a (ortho-iodo analogue) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine |

| 4-thiophene-3-yl-benzamide N-phenylpiperazine |

| E-1 |

| Z-1 |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

Role As a Versatile Synthetic Scaffold and Building Block in Complex Molecular Architectures

Incorporation of the Piperazinoaniline Moiety into Novel Heterocyclic Systems

The 4-piperazinoaniline dihydrochloride (B599025) scaffold serves as a foundational element for the construction of a diverse array of novel heterocyclic systems. Its inherent structural features, comprising a reactive aniline (B41778) moiety and a versatile piperazine (B1678402) ring, allow for its incorporation into complex molecular frameworks through various synthetic strategies. The primary amino group of the aniline portion can readily participate in condensation reactions, cyclizations, and multicomponent reactions to form fused or appended heterocyclic rings.

One notable application involves the use of 4-(piperazin-1-yl)aniline derivatives in the synthesis of libraries of bioactive compounds. For instance, a fragment library has been constructed based on the 4-(4-methylpiperazin-1-yl)aniline core, a closely related derivative. researchgate.net In this library, the aniline nitrogen is utilized for the formation of amides, sulfonamides, and ureas, effectively incorporating new heterocyclic moieties or functional groups. researchgate.net Furthermore, the piperazine nitrogen offers another site for synthetic elaboration, enabling the introduction of additional diversity and complexity.

The synthesis of such libraries often employs robust and high-throughput chemical transformations. Common reactions include acylation with various carboxylic acids, sulfonation with sulfonyl chlorides, and reaction with isocyanates to yield the corresponding amides, sulfonamides, and ureas. researchgate.net These reactions are typically straightforward and can be performed in parallel, facilitating the rapid generation of a multitude of derivatives. The resulting compounds, featuring the core piperazinoaniline scaffold embedded within larger heterocyclic systems, are then valuable tools for screening in drug discovery and chemical biology research.

Interactive Table: Examples of Heterocyclic Systems Derived from 4-(Piperazin-1-yl)aniline Scaffolds

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Feature | Reference |

| 4-(4-methylpiperazin-1-yl)aniline | Acylation | Amide linkage to various R groups | researchgate.net |

| 4-(4-methylpiperazin-1-yl)aniline | Sulfonylation | Sulfonamide linkage to various R groups | researchgate.net |

| 4-(4-methylpiperazin-1-yl)aniline | Urea formation | Urea linkage to various R groups | researchgate.net |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Cyclization with maleic anhydride | Pyrazole derivatives | ijrpc.com |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Condensation with pyrazolecarbaldehydes | Schiff bases | ijrpc.com |

Scaffold Derivatization for Enhanced Research Utility

The derivatization of the 4-piperazinoaniline scaffold is a key strategy to enhance its utility in various research applications, particularly in medicinal chemistry and drug discovery. Both the aniline and the piperazine moieties offer opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties, biological activity, and target specificity.

Derivatization of the aniline group is a common approach to introduce a wide range of functional groups and structural motifs. As demonstrated in the construction of a 4-(piperazin-1-yl)aniline-derived fragment library, the primary amine can be readily converted into amides, sulfonamides, and ureas. researchgate.net This not only allows for the exploration of structure-activity relationships (SAR) but also enables the introduction of pharmacophoric features that can interact with biological targets.

The piperazine ring presents another versatile handle for derivatization. The secondary amine of the piperazine can be alkylated, acylated, or arylated to introduce substituents that can modulate properties such as solubility, lipophilicity, and metabolic stability. For example, the synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline involves the modification of the piperazine ring, leading to a more complex scaffold. chemicalbook.com Furthermore, piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, highlighting the broad applicability of this moiety in bioconjugation and analytical chemistry. nih.gov

The strategic derivatization of the 4-piperazinoaniline scaffold can lead to compounds with improved biological profiles. By systematically modifying different positions of the molecule, researchers can optimize its interaction with a specific biological target, enhance its pharmacokinetic properties, and reduce off-target effects.

Interactive Table: Derivatization Strategies for the 4-Piperazinoaniline Scaffold

| Moiety for Derivatization | Type of Reaction | Introduced Functional Group/Moiety | Purpose of Derivatization | Reference |

| Aniline | Acylation | Amide | SAR exploration, introduction of pharmacophores | researchgate.net |

| Aniline | Sulfonylation | Sulfonamide | SAR exploration, introduction of pharmacophores | researchgate.net |

| Aniline | Urea Formation | Urea | SAR exploration, introduction of pharmacophores | researchgate.net |

| Piperazine | N-Alkylation | Alkyl groups | Modulation of physicochemical properties | chemicalbook.com |

| Piperazine | N-Acylation | Acyl groups | Introduction of diverse substituents | nih.gov |

Applications in Fragment-Based Research Design

The 4-piperazinoaniline scaffold and its derivatives are well-suited for application in fragment-based drug discovery (FBDD). FBDD is a powerful approach that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds.

The 4-(piperazin-1-yl)aniline core possesses several characteristics that make it an attractive fragment. It has a relatively low molecular weight, contains both hydrogen bond donors and acceptors, and possesses vectors for synthetic elaboration at both the aniline and piperazine nitrogens. These features allow for the initial fragment to be efficiently optimized into a more potent and selective ligand.

A practical example of this is the construction of a fragment library derived from 4-(4-methylpiperazin-1-yl)aniline. researchgate.net This library was designed to explore the chemical space around the initial fragment hit and to identify derivatives with improved binding affinity and biological activity. The library was synthesized through straightforward chemical reactions, allowing for the rapid generation of a diverse set of compounds for screening. researchgate.net

The use of the 4-piperazinoaniline scaffold in fragment-based research allows for a systematic and efficient exploration of the chemical space around a target's binding site. By starting with a small, well-characterized fragment, researchers can build complexity in a stepwise manner, guided by structural information and biological data. This approach can lead to the discovery of novel and potent drug candidates with optimized properties.

Applications in Medicinal Chemistry Research

Exploration of Pharmacological Target Interactions (In Vitro)

The 4-piperazinoaniline scaffold is frequently employed in the generation of molecules designed to interact with specific biological targets. These interactions are fundamental to understanding the potential therapeutic effects of new chemical entities.

Derivatives of 4-piperazinoaniline have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.

For instance, quinazoline (B50416) derivatives incorporating a 4-piperazinoaniline moiety have shown potent inhibitory activity against cancer-related kinases. In one study, a series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines were synthesized and evaluated for their antiproliferative effects. nih.gov One of the most active compounds, 10s , demonstrated significant inhibition of A549 lung cancer cells with an IC50 value of 2.9 μM, which was considerably more potent than the established drug gefitinib (B1684475) (IC50 = 9.8 μM) in the same assay. nih.gov This compound was found to inhibit the phosphorylation of ERK1/2 and P38, key components of the MAPK signaling pathway. nih.gov

Another area of interest is the development of phosphodiesterase 4 (PDE4) inhibitors, which have potential applications in treating inflammatory diseases. nih.gov While the specific use of 4-piperazinoaniline dihydrochloride (B599025) was not detailed, the broader class of N-arylpiperazine derivatives are common scaffolds in this area.

The versatility of the 4-piperazinoaniline scaffold is further highlighted in the development of inhibitors for other enzyme classes. For example, derivatives have been designed as inhibitors of tubulin polymerization, a target for anticancer drugs. A library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates was synthesized, and compound 10ec showed potent cytotoxicity against the BT-474 breast cancer cell line with an IC50 of 0.99 μM. rsc.org Molecular modeling suggested that this compound binds to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. rsc.org

| Compound | Target Enzyme/Process | Cell Line | In Vitro Activity (IC50) |

|---|---|---|---|

| Compound 10s | ERK1/2 and P38 Phosphorylation | A549 | 2.9 μM |

| Compound 10ec | Tubulin Polymerization | BT-474 | 0.99 μM |

While the provided search results did not yield specific examples of 4-piperazinoaniline dihydrochloride derivatives targeting sigma receptors, the piperazine (B1678402) scaffold is a well-established pharmacophore for ligands of various G-protein coupled receptors (GPCRs) and ion channels. For example, the piperazine moiety is a core component of ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov The chemical properties of the piperazine ring allow for the fine-tuning of receptor affinity and selectivity.

Design and Synthesis of Bioactive Analogues for Preclinical Investigation

The 4-piperazinoaniline structure serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Medicinal chemists often use this scaffold to generate libraries of related compounds, which can then be screened for biological activity.

The synthesis of these analogues typically involves modifying the 4-piperazinoaniline core at several key positions. For example, the aniline (B41778) nitrogen can be acylated or alkylated, and the second nitrogen of the piperazine ring can be substituted with a variety of functional groups. These modifications can have a profound impact on the biological activity of the resulting molecules.

A study on the synthesis of 1-(4-substituted-piperazinyl)-4-phenylpyrrolo[1,2-a]quinoxalines demonstrated a practical application of this approach. researchgate.net These compounds were prepared via a Buchwald-Hartwig cross-coupling reaction and were evaluated as inhibitors of multidrug transporters in Candida albicans. researchgate.net This highlights how the 4-piperazinoaniline scaffold can be incorporated into more complex heterocyclic systems to generate novel bioactive agents.

The synthesis of inhibitors for the Aedes aegypti Kir1 (AeKir1) channel, a potential target for insecticides, also utilized a piperazine-aniline core structure. nih.gov In this work, 2,4-difluoronitrobenzene (B147775) was reacted with piperazine, followed by reaction with a sulfonyl chloride to generate a library of analogues. nih.gov

| Core Scaffold | Synthetic Strategy | Target Application |

|---|---|---|

| 4-Piperazinoaniline | Buchwald-Hartwig cross-coupling | Inhibitors of fungal multidrug transporters |

| Piperazine-aniline | Nucleophilic aromatic substitution | Insecticidal Kir1 channel inhibitors |

Biochemical Pathway Interrogation Using Piperazinoaniline Derivatives (In Vitro)

Derivatives of 4-piperazinoaniline can serve as chemical probes to investigate and understand complex biochemical pathways. By selectively inhibiting a specific enzyme within a pathway, researchers can study the downstream effects of that inhibition and elucidate the role of the enzyme in cellular processes.

For instance, the previously mentioned quinazoline derivative, compound 10s , which inhibits the phosphorylation of ERK1/2 and P38, can be used as a tool to study the MAPK signaling pathway. nih.gov This pathway is involved in a wide range of cellular functions, including proliferation, differentiation, and apoptosis. By using compound 10s , researchers can dissect the specific roles of ERK1/2 and P38 in these processes in various cell types. nih.gov

Similarly, piperazic acid derivatives have been shown to inhibit Gli1 in the Hedgehog signaling pathway. nih.gov This pathway is crucial during embryonic development and its dysregulation is implicated in several cancers. The use of such specific inhibitors allows for the detailed study of the Hedgehog pathway's role in both normal and pathological conditions. nih.gov

Applications in Advanced Materials Science Research

Polymer Chemistry and Polymerizable Monomers Derived from 4-Piperazinoaniline Dihydrochloride (B599025)

The presence of a primary aromatic amine group in 4-piperazinoaniline makes it a suitable candidate for use as a monomer in the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). Aramids are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org The incorporation of a piperazine (B1678402) ring into the polymer backbone, as would be the case with monomers derived from 4-piperazinoaniline, can impart unique and desirable properties to the resulting polyamides.

The synthesis of polyamides from 4-piperazinoaniline would typically involve a polycondensation reaction with a diacyl chloride. The aniline (B41778) nitrogen would react with the acyl chloride to form the amide linkage that constitutes the polymer backbone. The piperazine ring, being a non-coplanar and flexible unit, can disrupt the chain packing and reduce the crystallinity of the polymer. This often leads to improved solubility in organic solvents, a significant advantage for polymer processing and the fabrication of films and coatings. ntu.edu.twscielo.br While wholly aromatic polyamides are often difficult to process due to their high melting points and poor solubility, the introduction of the piperazine moiety can mitigate these issues. rsc.orgntu.edu.tw

Research on related piperazine-containing aromatic polyamides has demonstrated that these polymers exhibit a favorable combination of properties. For instance, polyamides synthesized from piperazine and p-phenylenediamine (B122844) with terephthaloyl dihalide have shown excellent heat resistance, toughness, and chemical resistance, coupled with improved solubility and molding properties. google.com The piperazine content is a critical factor, with a specific molar ratio leading to optimal characteristics. google.com It is conceivable that polyamides derived from 4-piperazinoaniline could exhibit similar enhancements in processability without a significant compromise in their thermal and mechanical performance.

Interactive Table: Properties of Aromatic Polyamides with Structural Similarities to those Derived from 4-Piperazinoaniline.

| Polymer System | Monomers | Key Properties | Reference |

| Piperazine/p-phenylenediamine Copolyamide | Piperazine, p-phenylenediamine, terephthaloyl dihalide | Excellent heat resistance, improved solubility, high tenacity | google.com |

| Aromatic Polyamides with Pendant Groups | Asymmetrically substituted m-phenylene diamines, isophthaloyl chloride, terephthaloyl chloride | Medium molecular mass, amorphous, good thermal stability (Tg: 237–254 °C), improved solubility | nih.gov |

| Fluorinated Aromatic Polyamides | Unsymmetrical diamine with CF3 groups, various dicarboxylic acids | Amorphous, soluble in polar organic solvents, high thermal stability (>400 °C), high Tg (>300 °C), high optical transparency | mdpi.com |

| Polyamides with Triazine Rings | Aromatic diacid with triazine ring, various aromatic diamines | High molecular weight, amorphous, soluble in NMP and DMAc, good mechanical properties (tensile strength: 71.5–94.7 MPa), high Tg (311–330 °C), excellent thermal stability (>440 °C) | researchgate.net |

It is important to note that the dihydrochloride form of 4-piperazinoaniline would likely require neutralization to the free amine before polymerization, as the protonated amine groups would be unreactive in the polycondensation reaction.

Sensor Development and Chemo/Biosensors

The dual functionality of 4-piperazinoaniline, possessing both an electropolymerizable aniline moiety and a metal-chelating piperazine group, makes it a highly promising candidate for the development of novel chemosensors and biosensors. The aniline group can be readily electropolymerized onto an electrode surface to form a conductive polyaniline film. This process provides a straightforward method for modifying electrodes and creating a stable platform for sensor construction.

The piperazine ring, with its two nitrogen atoms, can act as an effective recognition element for various analytes, particularly heavy metal ions. nih.govresearchgate.net The lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, leading to a detectable signal change. This change could be electrochemical, such as a shift in redox potential or a change in current, which can be measured by techniques like cyclic voltammetry or differential pulse voltammetry.

The development of an electrochemical sensor based on 4-piperazinoaniline could involve the electropolymerization of the monomer onto a glassy carbon or other suitable electrode. The resulting poly(4-piperazinoaniline) film would have piperazine units decorating the polymer backbone, which would be available for binding with target analytes. The sensitivity and selectivity of such a sensor could be tuned by controlling the polymerization conditions and the morphology of the polymer film.

Furthermore, the aniline nitrogen could also participate in sensing applications, for instance, through hydrogen bonding interactions with specific analytes. The combination of the conductive polymer backbone and the specific recognition sites (piperazine and aniline groups) could lead to highly sensitive and selective sensors. Research on related aniline and piperazine-functionalized materials has demonstrated their potential in detecting a wide range of substances, from metal ions to organic molecules. solubilityofthings.comresearchgate.netnih.gov

Interactive Table: Potential Sensing Applications of 4-Piperazinoaniline Dihydrochloride-Based Materials.

| Target Analyte | Proposed Sensing Mechanism | Potential Advantages | Related Research |

| Heavy Metal Ions (e.g., Cu2+, Ni2+, Pb2+) | Chelation by the piperazine nitrogen atoms, leading to a change in the electrochemical signal of the polyaniline backbone. | High sensitivity and selectivity due to specific binding and signal amplification by the conductive polymer. | nih.govresearchgate.net |

| Organic Molecules | Hydrogen bonding or other interactions with the aniline and piperazine groups, causing a detectable change in the polymer's conductivity or redox properties. | Potential for developing sensors for a variety of organic pollutants or biomolecules. | nih.gov |

| pH | Protonation/deprotonation of the piperazine and aniline nitrogens, affecting the polymer's electrochemical behavior. | Simple and direct pH sensing capability. | google.com |

Nanotechnology Applications and Nanomaterial Functionalization

The unique chemical structure of this compound also lends itself to a variety of applications in nanotechnology, particularly in the functionalization of nanomaterials to impart new properties and create advanced hybrid materials.

The aniline and piperazine functionalities of 4-piperazinoaniline can be used to anchor the molecule onto the surface of various nanomaterials, such as carbon nanotubes (CNTs) and gold nanoparticles (AuNPs). The aniline group can interact with the surface of carbon-based nanomaterials through π-π stacking or by forming covalent bonds after suitable activation of the nanomaterial surface. ijert.orgnih.gov The piperazine group can also be used for attachment, for example, by reacting with functional groups on the nanomaterial surface.

The functionalization of nanomaterials with 4-piperazinoaniline can significantly modify their properties. For instance, it can improve the dispersion of CNTs in various solvents, which is a crucial step for their processing and integration into composite materials. google.comijert.org The attached molecules can also introduce new functionalities to the nanomaterial. For example, the piperazine groups on the surface of functionalized nanoparticles could be used to capture metal ions from a solution or to catalyze specific chemical reactions.

The principles of self-assembly can be harnessed to create highly ordered nanostructures using 4-piperazinoaniline or its derivatives. The molecule's structure allows for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can drive the formation of self-assembled monolayers (SAMs) on various substrates.

For instance, if modified with a thiol group, the molecule could form a well-ordered SAM on a gold surface. The orientation of the molecules within the SAM would be dictated by the interplay of the gold-thiol interaction and the intermolecular forces between the piperazinoaniline moieties. Such organized molecular layers could find applications in molecular electronics, sensing, and as templates for the growth of other nanostructures. The ability of aniline and piperazine derivatives to form ordered structures on surfaces has been demonstrated in related systems.

Supramolecular Chemistry and Ordered Assemblies

Self-Assembly Processes Involving Piperazinoaniline Derivatives

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into well-defined, stable structures. While direct studies on the self-assembly of 4-Piperazinoaniline dihydrochloride (B599025) are not extensively documented, the behavior of related piperazinoaniline derivatives provides valuable insights. These derivatives often engage in intricate networks of hydrogen bonds and π-π stacking interactions, leading to the formation of higher-order structures. The aniline (B41778) and piperazine (B1678402) moieties can act as both hydrogen bond donors and acceptors, facilitating the creation of robust supramolecular synthons that guide the assembly process.

The protonation of the piperazine nitrogen atoms in the dihydrochloride form is expected to significantly influence its self-assembly behavior by creating strong, directional hydrogen bonds with suitable acceptors, including solvent molecules or other components in a multi-component system.

Host-Guest Chemistry and Molecular Recognition in Supramolecular Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. The piperazine ring of 4-Piperazinoaniline can adopt various conformations, and its cavity, along with the electronic properties of the aniline group, could allow it to act as a guest within larger macrocyclic hosts.

Conversely, derivatives of piperazinoaniline could be incorporated into larger molecular frameworks to create host systems. The aniline portion offers a site for further functionalization, enabling the design of receptors with tailored binding pockets for specific guest molecules. The recognition process would be driven by a combination of hydrogen bonding, electrostatic interactions, and potentially charge-transfer interactions involving the aromatic ring.

Crystal Engineering and Solid-State Supramolecular Structures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. The solid-state structure of 4-Piperazinoaniline dihydrochloride, though not publicly detailed in crystallographic databases, can be inferred to be heavily influenced by a network of hydrogen bonds involving the protonated piperazine nitrogens, the aniline amine group, and the chloride counter-ions.

Future Research Directions and Emerging Paradigms

Unexplored Reactivities and Synthetic Opportunities

The inherent structure of 4-Piperazinoaniline dihydrochloride (B599025), featuring a reactive aniline (B41778) moiety and a versatile piperazine (B1678402) ring, presents a fertile ground for exploring novel chemical transformations and synthetic strategies. The presence of both a primary aromatic amine and a secondary amine within the piperazine ring offers distinct sites for selective functionalization, opening doors to a vast chemical space of new derivatives.

Future research will likely focus on the selective modification of the aniline and piperazine nitrogens. The primary amino group of the aniline ring is a prime target for a variety of chemical reactions. Its reactivity towards electrophiles could be harnessed for the synthesis of a diverse array of amides, sulfonamides, and imines. molport.com Conversely, the secondary amine of the piperazine ring provides a handle for introducing a wide range of substituents through reactions such as N-alkylation, N-arylation, and acylation. encyclopedia.pubresearchgate.net The dihydrochloride salt form of the compound also warrants investigation into how its solubility and reactivity differ from the free base in various solvent systems.

Key synthetic opportunities lie in the development of novel catalytic methods for the functionalization of the 4-Piperazinoaniline scaffold. Modern cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed for the synthesis of N-arylpiperazine derivatives, expanding the structural diversity of potential new molecules. encyclopedia.pub Furthermore, the exploration of C-H functionalization on the aromatic ring or the piperazine moiety represents a frontier in synthetic chemistry that could lead to the creation of highly complex and novel molecular architectures. researchgate.net The development of orthogonal protection strategies for the different nitrogen atoms will be crucial for achieving regioselective modifications and building intricate molecular designs.

The potential for 4-Piperazinoaniline to act as a monomer in polymerization reactions is another area ripe for exploration. rsc.orgresearchgate.net The bifunctional nature of the molecule could allow for the synthesis of novel polyamides, polyimines, or other functional polymers with unique properties and potential applications in materials science.

Synergistic Research with Interdisciplinary Fields

The unique combination of a pharmacophoric piperazine ring and a versatile aniline building block in 4-Piperazinoaniline dihydrochloride makes it an attractive candidate for synergistic research across multiple scientific disciplines. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov This historical success suggests that derivatives of 4-Piperazinoaniline could be of significant interest in drug discovery programs.

Collaborations between synthetic chemists and biologists will be essential to explore the potential biological activities of novel derivatives. The aniline portion of the molecule can be readily modified to interact with various biological targets, while the piperazine ring can be tailored to optimize pharmacokinetic properties such as solubility and membrane permeability. nih.govnih.gov This synergistic approach could lead to the discovery of new therapeutic agents for a range of diseases.

Beyond medicinal chemistry, the properties of this compound suggest potential applications in materials science. The ability of the aniline and piperazine groups to participate in hydrogen bonding and other non-covalent interactions opens up possibilities for the design of supramolecular assemblies and functional materials. researchgate.net For instance, derivatives could be designed to self-assemble into well-defined nanostructures with potential applications in sensing, catalysis, or drug delivery. Research in this area would benefit from collaborations between organic chemists, materials scientists, and physicists.

Furthermore, the potential for this compound and its derivatives to interact with environmental pollutants could be explored in the field of environmental science. The amine functionalities could act as binding sites for heavy metals or organic contaminants, suggesting applications in environmental remediation or the development of novel sensors. acs.org

Innovations in High-Throughput Screening and Computational Design for New Chemical Entities

The exploration of the vast chemical space accessible from the this compound scaffold can be significantly accelerated through the integration of high-throughput screening (HTS) and computational design. These modern drug discovery tools offer a powerful and efficient means to identify promising new chemical entities with desired properties. nih.govnih.govamerigoscientific.comsigmaaldrich.comyoutube.com

High-Throughput Screening (HTS): The development of a diverse library of 4-Piperazinoaniline derivatives is a prerequisite for successful HTS campaigns. Automated parallel synthesis techniques can be employed to rapidly generate a multitude of analogs with varied substituents on both the aniline and piperazine moieties. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify "hits" with specific biological activities. nih.gov The adaptability of the 4-Piperazinoaniline scaffold allows for the creation of focused libraries tailored to specific target classes, increasing the probability of finding active compounds.

Computational Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to guide the design of new derivatives and prioritize them for synthesis and testing. nih.govnih.gov Molecular docking studies can predict the binding modes of 4-Piperazinoaniline analogs within the active sites of target proteins, providing insights into the structural features required for potent activity. nih.gov QSAR models can be developed to correlate the structural properties of a series of compounds with their biological activity, enabling the prediction of the activity of virtual compounds and the rational design of more potent analogs. rsc.org

常见问题

Q. What are the established synthetic routes for 4-Piperazinoaniline dihydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves a multi-step process. A common method starts with the reaction of 4-chloronitrobenzene with piperazine derivatives in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by nitro group reduction using agents like sodium borohydride or catalytic hydrogenation. The free base is then converted to the dihydrochloride salt via treatment with HCl . Key parameters include:

- Solvent choice : DMF enhances nucleophilic substitution efficiency.

- Temperature : Elevated temperatures (~100–120°C) accelerate the initial substitution step.

- Stoichiometry : Excess piperazine ensures complete conversion of intermediates.

Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieving >98% purity.

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm the aromatic and piperazine proton environments.

- HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ at m/z 207.1 for the free base).

- Elemental analysis to validate chloride content (theoretical Cl⁻: ~26.8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from environmental factors:

- pH : Solubility in water increases at acidic pH due to protonation of the piperazine moiety. At neutral pH, precipitation may occur .

- Temperature : Stability decreases above 40°C, leading to decomposition (evidenced by HPLC peak broadening).

To address contradictions:

Standardize experimental conditions (e.g., pH 2–3 for solubility assays).

Use accelerated stability studies (40°C/75% RH for 4 weeks) to model degradation pathways .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?

The aromatic amine group and piperazine ring enable diverse functionalization. To enhance reactivity:

- Activation of the aromatic ring : Use electron-withdrawing groups (e.g., nitro) at the para position to direct electrophilic substitution.

- Protection/deprotection : Temporarily protect the amine with Boc groups during harsh reactions (e.g., Friedel-Crafts alkylation) .

Example: Coupling with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) in dichloromethane at 0°C yields sulfonamide derivatives with >85% efficiency .

Q. How does this compound interact with biological targets, and what experimental designs are suitable for mechanistic studies?

The compound’s piperazine moiety may bind to GPCRs or ion channels. For target identification:

Radioligand binding assays : Use tritiated analogs to quantify affinity for serotonin (5-HT) or dopamine receptors.

Kinetic studies : Monitor intracellular Ca²⁺ flux (via FLIPR assays) to assess receptor activation/inhibition .

Note: Cross-reactivity with histamine receptors has been observed; include control experiments with selective antagonists (e.g., cetirizine) .

Methodological Challenges and Solutions

Q. What are the best practices for handling hygroscopicity and ensuring long-term storage stability?

The dihydrochloride salt is hygroscopic, requiring:

Q. How can researchers validate the compound’s role in modulating biochemical pathways (e.g., cAMP or MAPK signaling)?

- cAMP assays : Use HEK293 cells transfected with luciferase-based reporters. Treat cells with 10–100 µM compound and measure luminescence after forskolin stimulation.

- Western blotting : Quantify phosphorylated ERK1/2 levels post-treatment (30-min exposure, 37°C).

Unexpected inhibition of cAMP may indicate off-target adenylate cyclase interactions, necessitating siRNA knockdown validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。